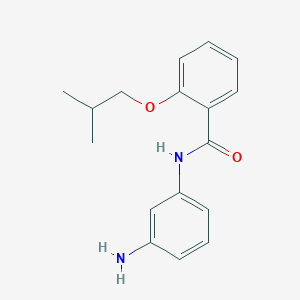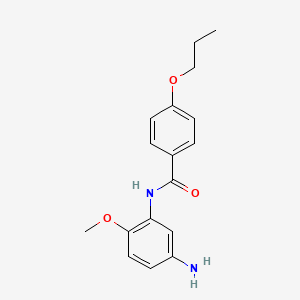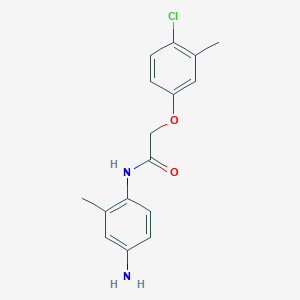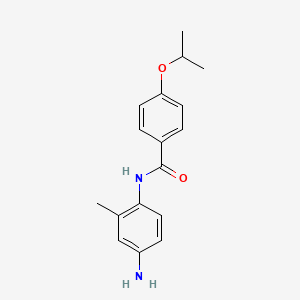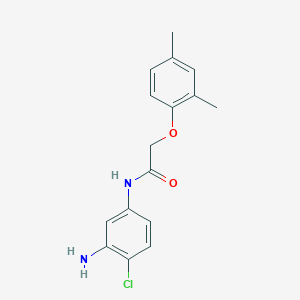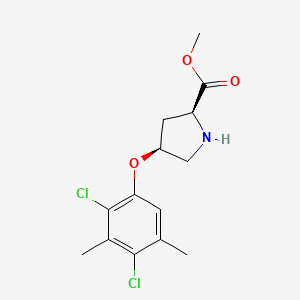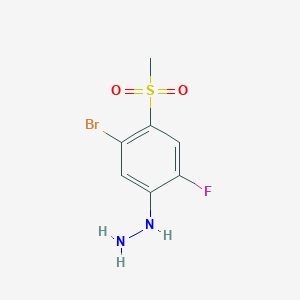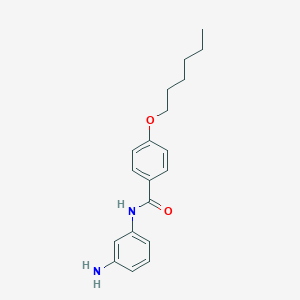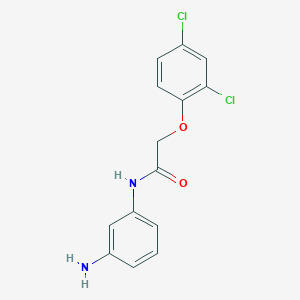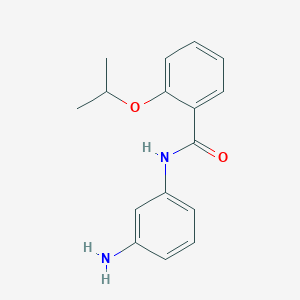
N-(3-Aminophenyl)-2-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-Aminophenyl)-2-isopropoxybenzamide” is a compound that likely contains an amide functional group, given the “benzamide” in its name. Amides are a type of functional group that contain a carbonyl group (a carbon double-bonded to an oxygen) and a nitrogen . They are commonly found in many biological and synthetic materials .
Synthesis Analysis
The synthesis of a compound like “this compound” would likely involve the reaction of an amine (such as 3-aminophenylamine) with an acid chloride or an ester (such as 2-isopropoxybenzoyl chloride or ester) .Molecular Structure Analysis
The molecular structure of “this compound” would likely be planar around the amide functional group, due to the resonance between the nitrogen lone pair and the carbonyl group . The benzene rings could potentially cause the molecule to be non-planar overall .Chemical Reactions Analysis
Amides, such as “this compound”, can undergo a variety of chemical reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also react with nitrous acid to form diazonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, it would likely have a relatively high melting point due to the strong intermolecular hydrogen bonding between the amide groups .Aplicaciones Científicas De Investigación
Anticonvulsant Potential
Retrobenzamides, including N-(3-Aminophenyl)-2-isopropoxybenzamide, have been studied for their anticonvulsant potential. They demonstrate promising activity in seizure models, offering a potential alternative to existing antiepileptic drugs. The amino derivatives, in particular, have shown good anticonvulsant properties in mice, suggesting potential applicability in managing seizure disorders (Bourhim et al., 1997).
Psycho- and Neurotropic Properties
Research on related compounds such as 3-(N-R,R'-aminomethyl)-2-methyl-1H-quinolin-4-ones, which share structural similarities with this compound, indicates potential psycho- and neurotropic effects. These compounds have been found to exhibit sedative effects and anti-amnesic activities, suggesting the potential for developing novel psychoactive compounds (Podolsky et al., 2017).
Inhibitory Effects on Poly(ADP-ribose) Polymerase
Compounds such as 3-aminobenzamide, which are structurally related to this compound, have been shown to inhibit poly(ADP-ribose) polymerase. This inhibition can decrease the toxicity of certain chemicals and reduce the metabolic activation of carcinogens, providing potential therapeutic applications in reducing tissue injury and in cancer prevention (Eriksson et al., 1996).
Histone Deacetylase Inhibition
Some benzamide derivatives, similar in structure to this compound, have shown properties as histone deacetylase inhibitors. These inhibitors can affect gene expression and have potential therapeutic implications in cancer treatment, particularly in managing conditions like breast cancer (Feng et al., 2011).
Potential in Ischemia-Reperfusion Injury
Compounds structurally related to this compound, such as 3-aminobenzamide, have demonstrated protective effects in ischemia-reperfusion injury models. These effects include the preservation of myocardial ATP levels and reduced tissue injury, indicating potential therapeutic applications in acute myocardial infarction (Zingarelli et al., 1997).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(2)20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)10-13/h3-11H,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPHLJCRNXCOQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

